N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide
Description
N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.
Properties
IUPAC Name |
N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-19(2,3)25-22-16(21-23-25)13-18(26)24(17-11-7-8-12-20-17)14-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVFVJABWRIVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed by the reaction of tert-butylamine with sodium azide and carbon disulfide under acidic conditions.
Acylation: The tetrazole derivative is then acylated with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzylated tetrazole.
Coupling with Pyridine Derivative: The final step involves coupling the benzylated tetrazole with a pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-tert-butyltetrazol-5-yl)-N-pyridin-2-ylacetamide: shares structural similarities with other tetrazole derivatives such as:
Uniqueness
- The unique combination of the benzyl, tert-butyl, and pyridine groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a therapeutic agent or research tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
